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Compound of Interest

Compound Name: 3-(1-Aminobutyl)aniline

Cat. No.: B12066159

Get Quote

The molecule consists of a benzene ring substituted at the 3-position (meta) with a primary

amino group, and at the 1-position with a 1-aminobutyl chain.[1] This creates a chiral center at

the benzylic position (

).[1]

Key Structural Features:

Chirality: The benzylic carbon is a stereocenter.[1] Enantiopure forms (R or S) are often

required for biological activity, necessitating asymmetric synthesis or resolution.[1]

Dual Amine Functionality:

-Amino Group (Aliphatic):

.[1] Highly basic, nucleophilic, and sterically hindered by the propyl chain.[1]

Aniline Amino Group (Aromatic):

.[1] Less basic, nucleophilic but prone to oxidation; participates in conjugation with the
ring.[1]
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Hydrophobic Tail: The

-propyl chain provides lipophilicity (

), facilitating membrane permeability and hydrophobic interactions within protein binding
sites.[1]

Table 1: Physicochemical Profile

Property
Value
(Predicted/Experimental)

Significance

Molecular Formula Core scaffold composition

Molecular Weight 164.25 g/mol
Fragment-based drug

discovery (FBDD) compliant

CAS Number 133332-55-5 Unique identifier (Racemate)

Boiling Point ~296.6°C High thermal stability

Density 1.014 g/cm³
Liquid at room temperature

(typically)

pKa (Aliphatic) ~9.5
Protonated at physiological pH

(cationic interaction)

pKa (Aromatic) ~4.0
Neutral at physiological pH (H-

bond donor/acceptor)

Topological Polar Surface Area 52.0 Å²
Good oral bioavailability

predictor (<140 Å²)

Synthetic Pathways and Manufacturing
The synthesis of 1-(3-aminophenyl)butan-1-amine must address two challenges: the

construction of the C-N bond at the benzylic position and the preservation of the aromatic

amine.[1]

Method A: Reductive Amination (Racemic Route)
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This is the standard industrial route for bulk intermediate production.[1]

Precursor: 1-(3-Nitrophenyl)butan-1-one (obtained via Friedel-Crafts acylation of

nitrobenzene or nitration of butyrophenone).[1]

Reductive Amination: Reaction with ammonia/ammonium acetate and a reducing agent (e.g.,

or

).[1]

Reduction: If starting from the nitro-ketone, catalytic hydrogenation simultaneously reduces

the ketone imine and the nitro group.[1]

Method B: Asymmetric Synthesis (Enantioselective)
For pharmaceutical applications requiring high enantiomeric excess (

).[1]

Ellman Auxiliaries: Condensation of 3-nitrobutyrophenone with (R)-tert-butanesulfinamide.[1]

Diastereoselective Reduction: Reduction of the resulting sulfinylimine using

(or L-Selectride for opposite stereochemistry).[1]

Deprotection: Acidic hydrolysis removes the sulfinyl group to yield the chiral amine.[1]

Nitro Reduction: Final reduction of the nitro group to the aniline.[1]

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

1-(3-aminophenyl)
butan-1-amine

Intermediate Imine
(Sulfinyl or Alkyl)

1. Asymmetric Red.
2. Nitro Red.1-(3-nitrophenyl)

butan-1-amine

Amine/Auxiliary
Condensation3-Nitrobenzaldehyde

+ Propyl Grignard
Oxidation
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Caption: Retrosynthetic breakdown showing the conversion of nitro-ketone precursors to the

target diamine via asymmetric imine reduction.

Reactivity Profile & Chemo-Selectivity[1]
The distinct

values of the two amine groups allow for orthogonal functionalization without the need for
protecting groups in many cases.[1]

Scenario 1: Electrophilic Attack at pH < 5[1]

The aliphatic amine is protonated (

) and unreactive.[1]

The aromatic amine remains neutral and nucleophilic.[1]

Result: Selective acylation or alkylation of the aniline.[1]

Scenario 2: Electrophilic Attack at pH > 10 (or with excess base)[1]

Both amines are deprotonated.[1]

The aliphatic amine is significantly more nucleophilic due to higher basicity and

character.[1]

Result: Selective functionalization of the benzylic amine.[1]

Experimental Protocol: Selective N-Acetylation of the Aliphatic Amine To demonstrate the

higher nucleophilicity of the benzylic position.[1]

Dissolution: Dissolve 1.0 eq of 1-(3-aminophenyl)butan-1-amine in DCM at 0°C.

Base: Add 1.1 eq of Triethylamine (TEA).

Addition: Add 1.0 eq of Acetic Anhydride dropwise over 30 mins.

Quench: Wash with water.
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Outcome: >90% yield of N-(1-(3-aminophenyl)butyl)acetamide. The aniline remains free.[1]

Pharmaceutical Applications
This scaffold is a "privileged structure" in drug design, particularly for:

Kinase Inhibitors: The aniline nitrogen often forms hydrogen bonds with the hinge region of

kinases (e.g., ATP binding site), while the benzylic propyl group occupies the hydrophobic

"gatekeeper" pocket or solvent-exposed regions.[1]

GPCR Ligands: Used in the synthesis of ligands for serotonin (5-HT) and dopamine

receptors.[1] The distance between the aromatic ring and the basic nitrogen mimics

endogenous neurotransmitters.[1]

PROTAC Linkers: The diamine serves as a rigid yet functionalizable connector between an

E3 ligase ligand and a protein of interest (POI) ligand.[1]

Diagram 2: Pharmacophore Mapping
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Caption: Pharmacophore mapping illustrating how different structural motifs of the scaffold

contribute to drug-target binding interactions.[1]

Safety & Handling (SDS Summary)
Hazard Classification (GHS):

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

Sensitization: Potential skin sensitizer due to the aniline moiety.[1]

Handling Protocol:

PPE: Nitrile gloves, chemical safety goggles, and face shield.[1]

Storage: Store under inert gas (Argon/Nitrogen). Aniline derivatives oxidize (darken) upon

exposure to air.[1] Keep refrigerated (2-8°C).

Spill Response: Neutralize with weak acid (citric acid) before disposal, as the substance is

caustic.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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